1,2-Dihydro-3H-1,2,4-triazol-3-one

描述

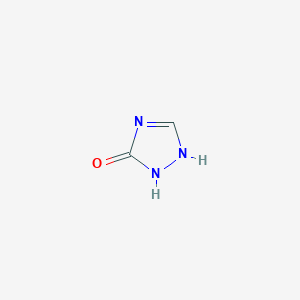

Structure

2D Structure

属性

IUPAC Name |

1,4-dihydro-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N3O/c6-2-3-1-4-5-2/h1H,(H2,3,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZTSCEYDCZBRCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074572 | |

| Record name | 3H-1,2,4-Triazol-3-one, 1,2-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930-33-6 | |

| Record name | 2,4-Dihydro-3H-1,2,4-triazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=930-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-1,2,4-Triazol-3-one, 1,2-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | s-Triazol-3-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153380 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | s-Triazol-3-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119861 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3H-1,2,4-Triazol-3-one, 1,2-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3H-1,2,4-Triazol-3-one, 1,2-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dihydro-3H-1,2,4-triazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.013 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,2 Dihydro 3h 1,2,4 Triazol 3 One and Its Derivatives

Classical Synthesis Approaches

Traditional methods for synthesizing the 1,2,4-triazol-3-one ring system have been well-established for decades. These approaches often involve the step-wise construction of the heterocyclic ring from acyclic precursors.

Condensation Reactions of Hydrazines with Carbonyl Compounds

The reaction of hydrazines with carbonyl compounds or their equivalents serves as a fundamental approach to constructing the 1,2,4-triazole (B32235) nucleus. This method, often referred to as the Einhorn-Brunner reaction, involves the condensation between hydrazines or monosubstituted hydrazines and diacylamines in the presence of a weak acid. scispace.com For instance, the reaction of N-formyl benzamide (B126) with phenylhydrazine (B124118) can yield 1,5-diphenyl-1,2,4-triazole. scispace.com Similarly, ester ethoxycarbonylhydrazones can react with various primary amines at elevated temperatures to produce 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives. nih.gov

Hydrazones, which are themselves products of the condensation of hydrazines and carbonyl compounds, are also valuable precursors. They can be converted to 1,2,4-triazoles by reacting with various amines. nih.gov For example, a method utilizing hydrazones and amines in the presence of iodine and tert-butyl hydroperoxide (TBHP) has been shown to produce 1,2,4-triazoles in high yields. nih.govfrontiersin.org

Cyclization of Acylhydrazines and Related Precursors

The cyclization of acylhydrazines is a widely employed and versatile strategy for the synthesis of 1,2,4-triazol-3-ones. This method, known as the Pellizzari reaction, generally involves the reaction of an amide with an acylhydrazide. scispace.comresearchgate.net For example, heating a mixture of formamide (B127407) and hydrazine (B178648) hydrochloride with potassium hydroxide (B78521) can produce 1,2,4-triazole. scispace.comresearchgate.net

A common variation involves the reaction of carboxylic acid hydrazides with isothiocyanates to form acylthiosemicarbazides. These intermediates can then undergo intramolecular cyclization in a basic medium to yield 1,2,4-triazole-3-thiones, which can be further converted to the corresponding triazol-3-ones. researchgate.net For instance, 4-(4-X-phenylsulfonyl)benzoic acid hydrazides react with 4-iodophenylisothiocyanate to form 1-(4-(4-X-phenylsulfonyl)benzoyl)-4-(4-iodophenyl)-3-thiosemicarbazides, which then cyclize in the presence of sodium hydroxide. researchgate.net

Another approach starts with the reaction of substituted aryl hydrazides with an excess of hydrazine hydrate (B1144303), which can directly lead to the formation of N4-amino-1,2,4-triazoles. scispace.com

Intramolecular Cyclization Reactions

Intramolecular cyclization is a key step in many synthetic routes to 1,2,4-triazol-3-ones. This process involves a ring-closing reaction of a linear precursor that already contains the necessary atoms for the triazole ring. For example, easily accessible ethyl 2-(2,2,2-trifluoro-1-(arylimino)ethyl)hydrazine-1-carboxylates can undergo nucleophilic intramolecular cyclization to provide 4-aryl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one derivatives. organic-chemistry.org This method is valued for its operational simplicity and high yields. organic-chemistry.org

Another example involves the cyclization of hydrazone-substituted thiazolones. A catalyst-free method has been reported for the synthesis of functionalized 1,2,4-triazoles through the ring opening and subsequent intramolecular cyclization of arylidene thiazolones with aryl or alkyl hydrazines. nih.gov

The table below summarizes selected examples of intramolecular cyclization reactions for the synthesis of 1,2,4-triazol-3-one derivatives.

| Starting Material | Reagent/Condition | Product | Reference |

| Ethyl 2-(2,2,2-trifluoro-1-(arylimino)ethyl)hydrazine-1-carboxylates | Nucleophilic Intramolecular Cyclization | 4-aryl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-ones | organic-chemistry.org |

| Arylidene thiazolone and aryl/alkyl-hydrazine | Catalyst-free, Ring Opening/Intramolecular Cyclization | Hydrazone-substituted 1,2,4-triazoles | nih.gov |

| 1-(4-(4-X-phenylsulfonyl)benzoyl)-4-(4-iodophenyl)-3-thiosemicarbazides | Sodium Hydroxide Solution | 4-(4-iodophenyl)-5-(4-(4-X-phenylsulfonyl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones | researchgate.net |

Synthesis from Semicarbazide (B1199961) Hydrochloride and Formic Acid

A specific and practical method for the production of the parent compound, 1,2,4-triazol-3-one, involves the reaction of semicarbazide hydrochloride with formic acid. google.com In this process, the mixture is heated, and upon completion of the reaction, water is utilized to aid in the removal of unreacted formic acid, which significantly improves the yield and purity of the final product. google.com The reaction temperature is typically held around 110 °C for several hours. google.com The solubility of 1,2,4-triazol-3-one is much lower in water compared to formic acid, facilitating its isolation. google.com

Modern and Green Synthesis Techniques

In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient synthetic methods. These modern techniques often offer advantages such as shorter reaction times, higher yields, and simpler work-up procedures.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, including the preparation of 1,2,4-triazol-3-one derivatives. researchgate.netrsc.org This method often leads to a significant reduction in reaction times and an increase in product yields compared to conventional heating methods. researchgate.net For instance, the synthesis of 3-aryl-4-arylmethylideneamino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives can be achieved in just 5 minutes with high yields under microwave irradiation. rsc.org

Microwave-assisted synthesis has been successfully applied to various reaction types for forming the triazole ring. This includes the reaction of 3,5-dichloroaniline (B42879) with ethoxycarbonylhydrazones to produce N-(3,5-dichlorophenyl)-5-alkyl/aryl-3H-1,2,4-triazol-3-one derivatives more efficiently than with conventional heating. researchgate.net Furthermore, a straightforward microwave-assisted method for synthesizing 5-substituted 3-amino-1,2,4-triazoles directly from volatile aliphatic carboxylic acids or benzoic acids and aminoguanidine (B1677879) bicarbonate has been developed. mdpi.com This approach utilizes sealed reaction vials to handle volatile starting materials and achieves high reaction temperatures. mdpi.com

The table below presents a comparison of conventional and microwave-assisted synthesis for selected 1,2,4-triazol-3-one derivatives.

| Reaction | Conventional Method | Microwave-Assisted Method | Reference |

| Synthesis of N-(3,5-dichlorophenyl)-5-alkyl/aryl-3H-1,2,4-triazol-3-ones | Longer reaction time | Faster reaction, more efficient | researchgate.net |

| Synthesis of 3-aryl-4-arylmethylideneamino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives | Longer reaction time | 5 minutes, 96% yield | rsc.org |

| Synthesis of 5-substituted 3-amino-1,2,4-triazoles | - | High yields, shorter time, suitable for volatile acids | mdpi.com |

Ultrasound-Assisted Organic Synthesis

Ultrasound-assisted organic synthesis has emerged as a green and efficient alternative to conventional heating methods, often leading to shorter reaction times, higher yields, and milder reaction conditions. This technique has been successfully applied to the synthesis of various heterocyclic compounds, including derivatives of 1,2,4-triazole.

One notable application involves the synthesis of novel 4-(2-phenyl-1,2,3-triazol-4-yl)-3,4-dihydropyrimidin-2(1H)-(thio)ones. mdpi.com This method utilizes a samarium perchlorate (B79767) (Sm(ClO4)3) catalyzed reaction of 1,3-dicarbonyl compounds, 2-phenyl-1,2,3-triazole-4-carbaldehyde, and urea (B33335) or thiourea (B124793) under ultrasound irradiation. mdpi.com The use of sonication significantly reduces reaction times and improves yields compared to conventional heating methods. nih.gov This approach provides an efficient pathway to novel dihydropyrimidinone derivatives tethered to a triazole ring.

Another example is the ultrasound-assisted synthesis of 1,2,3-triazoles coupled with diaryl sulfone moieties via a copper-catalyzed azide-alkyne 1,3-dipolar cycloaddition (CuAAC) reaction. nih.gov This method, conducted in benign solvents, benefits from the in situ formation of azides, which allows for safer handling. The application of ultrasound in this context not only accelerates the reaction but also enhances the yields of the desired products. nih.gov While this example focuses on 1,2,3-triazoles, the principles of ultrasound assistance in promoting cycloaddition reactions are relevant to the synthesis of related heterocyclic systems like 1,2,4-triazol-3-ones.

A review of green chemistry approaches highlights the broader utility of ultrasound in synthesizing both 1,2,3- and 1,2,4-triazole systems, emphasizing its role in creating biologically relevant scaffolds under environmentally friendly conditions. nih.gov

Table 1: Ultrasound-Assisted Synthesis of Triazole Derivatives

| Starting Materials | Catalyst/Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1,3-Dicarbonyl compounds, 2-phenyl-1,2,3-triazole-4-carbaldehyde, urea/thiourea | Sm(ClO4)3 | Ultrasound irradiation | 4-(2-Phenyl-1,2,3-triazol-4-yl)-3,4-dihydropyrimidin-2(1H)-(thio)ones | Good | mdpi.com |

| α-Bromoketones, sodium azide (B81097), alkynes | Copper catalyst | Ultrasound irradiation, benign solvents | 1,2,3-Triazoles coupled with diaryl sulfone moieties | Increased yields | nih.gov |

Metal-Catalyzed Reactions

Metal-catalyzed reactions are pivotal in modern organic synthesis, offering highly efficient and selective routes to complex molecular architectures. Palladium, copper, and nickel catalysts have been extensively utilized in the synthesis of 1,2,4-triazol-3-one and its derivatives through various reaction pathways.

Palladium-Catalyzed Carbonylative Reactions

Palladium-catalyzed carbonylation reactions provide a powerful tool for the construction of carbonyl-containing heterocycles. A notable method for synthesizing 3H-1,2,4-triazol-3-ones involves a palladium-catalyzed three-component carbonylative reaction of hydrazonoyl chlorides and sodium azide (NaN3). organic-chemistry.orgacs.orgnih.gov This reaction proceeds through a cascade sequence involving carbonylation, acyl azide formation, a Curtius rearrangement, and subsequent intramolecular nucleophilic addition. organic-chemistry.orgacs.orgnih.gov

To circumvent the use of toxic carbon monoxide (CO) gas, a solid and convenient CO surrogate, benzene-1,3,5-triyl triformate (TFBen), has been successfully employed. organic-chemistry.orgacs.orgnih.gov The optimization of reaction conditions revealed that a combination of Pd2(dba)3 as the palladium source and Xantphos as the ligand in 1,4-dioxane (B91453) provides the best results, yielding a wide variety of structurally diverse 3H-1,2,4-triazol-3-ones in moderate to excellent yields. organic-chemistry.org This methodology has proven to be efficient, practical, and offers good regioselectivity, making it a valuable approach for synthesizing biologically active triazolone derivatives. organic-chemistry.org

Another palladium-catalyzed approach involves the chemoselective monoarylation of hydrazides with 2-chloropyridine (B119429), followed by microwave-assisted dehydration to yield organic-chemistry.orgnih.govorganic-chemistry.orgtriazolo[4,3-a]pyridines. nih.govacs.org This method demonstrates the versatility of palladium catalysis in constructing fused triazole systems.

Table 2: Palladium-Catalyzed Synthesis of 1,2,4-Triazol-3-ones

| Starting Materials | Catalyst/Reagents | CO Source | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Hydrazonoyl chlorides, NaN3 | Pd2(dba)3, Xantphos | TFBen | 1,4-Dioxane | 3H-1,2,4-Triazol-3-ones | Moderate to excellent | organic-chemistry.orgacs.orgnih.gov |

| Hydrazides, 2-chloropyridine | Palladium catalyst | N/A | Acetic acid (microwave) | organic-chemistry.orgnih.govorganic-chemistry.orgTriazolo[4,3-a]pyridines | Good | nih.govacs.org |

Copper-Promoted Oxidative N-N Bond Formation

Copper catalysis offers an economical and efficient alternative for the formation of N-N bonds, a key step in the synthesis of many nitrogen-containing heterocycles. A facile one-step synthesis of 1,2,4-triazole derivatives is achieved through a copper-catalyzed tandem addition-oxidative cyclization reaction. nih.gov This process involves sequential N-C and N-N bond formation under an air atmosphere, utilizing readily available and inexpensive starting materials and copper catalysts. nih.gov

Mechanistic studies on copper-catalyzed aerobic oxidative N-N coupling reactions suggest an "oxidase"-type mechanism. This involves two half-reactions: the aerobic oxidation of a Cu(I) catalyst and the subsequent Cu(II)-promoted N-N coupling. rsc.org The turnover-limiting step is often the oxidation of Cu(I) by oxygen. rsc.org

While direct examples of copper-promoted oxidative N-N bond formation leading specifically to 1,2-dihydro-3H-1,2,4-triazol-3-one are less common in the provided literature, the synthesis of N,N'-diarylindazol-3-ones via a general copper/air catalytic system for intramolecular N-N bond formation highlights the potential of this strategy for related five-membered heterocyclic ketones. nih.gov

Nickel-Promoted Cascade Annulation Reactions

Nickel catalysis provides a cost-effective and powerful platform for constructing heterocyclic rings. A significant development in the synthesis of 3H-1,2,4-triazol-3-ones is a nickel-promoted cascade annulation reaction. nih.govorganic-chemistry.org This method utilizes readily available hydrazonoyl chlorides and sodium cyanate (B1221674) to produce the desired triazolones in very good yields. nih.govorganic-chemistry.org

The reaction is believed to proceed through a cascade sequence involving an intermolecular nucleophilic addition-elimination process, followed by an intramolecular nucleophilic addition and a hydrogen-transfer sequence. nih.govorganic-chemistry.org The optimized conditions for this transformation typically involve NiCl2 as the catalyst and 1,4-dioxane as the solvent at elevated temperatures. organic-chemistry.org This method has been successfully applied to the construction of the core skeleton of an angiotensin II antagonist, demonstrating its practical utility in medicinal chemistry. nih.govorganic-chemistry.org Mechanistic investigations suggest that the reaction may proceed through a nickel-catalyzed denitrogenative transannulation of an in-situ formed triazole intermediate. nih.gov

Table 3: Nickel-Promoted Synthesis of 3H-1,2,4-Triazol-3-ones

| Starting Materials | Catalyst/Reagents | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Hydrazonoyl chlorides, Sodium cyanate | NiCl2 | 1,4-Dioxane | 100 °C | 3H-1,2,4-Triazol-3-ones | Very good | nih.govorganic-chemistry.org |

Additive-Free Cycloaddition Reactions

In the pursuit of more sustainable and atom-economical synthetic methods, additive-free reactions have gained considerable attention. A direct and rapid approach for the synthesis of 1,5-disubstituted-3H-1,2,4-triazol-3-ones involves a formal [3+2] cycloaddition reaction of hydrazonoyl chlorides with potassium cyanate (KOCN). organic-chemistry.org

This reaction proceeds efficiently in ethanol (B145695) at room temperature without the need for any base or catalyst. organic-chemistry.org The sole byproduct of this process is potassium chloride (KCl), which can be easily removed by precipitation in water. organic-chemistry.org The proposed mechanism involves an initial nucleophilic substitution of the chloride in the hydrazonoyl chloride by the cyanate ion, followed by an intramolecular cyclization and a proton transfer to yield the final product. organic-chemistry.org This method is characterized by its operational simplicity, high yields, and adherence to the principles of green chemistry.

Synthesis of Specific Derivatized Forms

The functionalization of the 1,2,4-triazol-3-one core at various positions is crucial for modulating its physicochemical and biological properties. Several synthetic strategies have been developed to access specific derivatized forms.

For the synthesis of 5-amino-1,2,4-triazol-3-one derivatives , one approach involves the reaction of aminoguanidine with malonic acid derivatives. For instance, N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides can be prepared from succinic anhydride, aminoguanidine hydrochloride, and various amines. rsc.org The synthetic pathway can be adapted based on the nucleophilicity of the amine. rsc.org Another method describes the synthesis of 5-amino-1H-1,2,4-triazole-3-carbohydrazide, which serves as a versatile building block for nitrogen-rich energetic salts. rsc.org

The synthesis of 4,5-diaryl-1,2,4-triazol-3-ones can be achieved through various cyclization strategies. While specific one-pot syntheses for this substitution pattern were not detailed in the provided results, multi-step sequences involving the construction of appropriately substituted precursors that are then cyclized are common.

N-acyl-1,2,3-triazoles have been studied as key intermediates in denitrogenative transformations, and while this pertains to the 1,2,3-isomer, the principles of N-acylation are relevant to the 1,2,4-triazol-3-one system as well. rsc.org The synthesis of organic-chemistry.orgnih.govorganic-chemistry.orgtriazolo[4,3-a]pyridines , a class of fused derivatives, can be accomplished via a palladium-catalyzed addition of hydrazides to 2-chloropyridine followed by dehydration. nih.gov

Table 4: Synthesis of Specific Derivatized Forms of 1,2,4-Triazol-3-one

| Derivative Type | Synthetic Method | Key Reagents | Product | Reference |

|---|---|---|---|---|

| 5-Amino-1,2,4-triazol-3-yl derivatives | Cyclization | Aminoguanidine, Malonic acid derivatives | 3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamides | rsc.org |

| Fused organic-chemistry.orgnih.govorganic-chemistry.orgtriazolo[4,3-a]pyridines | Palladium-catalyzed monoarylation and cyclization | Hydrazides, 2-Chloropyridine, Palladium catalyst | organic-chemistry.orgnih.govorganic-chemistry.orgTriazolo[4,3-a]pyridines | nih.gov |

Synthesis of 5-Aryl-1,2-dihydro-3H-1,2,4-triazole-3-thiones

The synthesis of 5-aryl-1,2-dihydro-3H-1,2,4-triazole-3-thiones is often achieved through multi-step classical methods. preprints.org A common route involves the cyclization of thiosemicarbazide (B42300) derivatives. researchgate.net One approach starts with the reaction of an aryl carboxylic acid, which is converted to its corresponding ester and then to a hydrazide. The hydrazide is subsequently reacted with a thiocyanate (B1210189) to form a thiosemicarbazide, which upon alkaline cyclization, yields the desired 5-aryl-1,2,4-triazole-3-thione. zsmu.edu.ua

Another efficient method is the one-pot, multicomponent synthesis, which offers advantages such as high yields and simplified process schemes without the need for isolating intermediates. preprints.org For instance, 5-aryl- figshare.comresearchgate.netenergetic-materials.org.cntriazolidine-3-thiones can be synthesized by reacting an aldehyde with hydrazine hydrate and thiosemicarbazide in a single step. researchgate.net Researchers have also explored innovative methods, such as the synthesis of imidazolyl-1,2,4-triazoles, to create novel analgesic and anti-inflammatory agents. zsmu.edu.ua

The following table provides examples of synthesized 5-Aryl-1,2-dihydro-3H-1,2,4-triazole-3-thiones and their reported yields.

| Compound | Starting Materials | Yield (%) | Reference |

| 5-Aryl- figshare.comresearchgate.netenergetic-materials.org.cntriazolidine-3-thiones | Aldehyde, Hydrazine hydrate, Thiosemicarbazide | High | researchgate.net |

| Arylhydrazones of 5-phenyl-1-H-1,2,4-triazole-3-thione | 5-phenyl-1-H-1,2,4-triazole-3-thione, Aryl hydrazides | 66-73 | preprints.org |

| 3-[2-(5-thio-4-aryl-4H-1,2,4-triazole-3-yl)ethyl] quinoxalin-2(1H)-one | Quinoxaline derivatives, Aryl isothiocyanates | Not Specified | zsmu.edu.ua |

Synthesis of 2,4-Dialkyl-3H-1,2,4-triazol-3-ones

The synthesis of 2,4-dialkyl-3H-1,2,4-triazol-3-ones can be achieved through various synthetic routes. One notable method involves a three-component reaction under solvent-free conditions. This eco-friendly approach brings together a 5-aryl-4H-1,2,4-triazole-3,4-diamine, an isocyanide, and an aldehyde to produce N-alkyl-3,6-diaryl- figshare.comresearchgate.netenergetic-materials.org.cntriazolo[4,3-b] figshare.comresearchgate.netenergetic-materials.org.cntriazin-7-amines in moderate to good yields. arkat-usa.org The reaction is typically conducted by heating the mixture in a sealed vessel. arkat-usa.org

A plausible mechanism for this transformation involves the initial reaction between the aldehyde and the isocyanide, followed by the addition of the triazole diamine and subsequent cyclization to form the fused triazolo-triazine ring system. arkat-usa.org This method highlights a straightforward and environmentally friendly pathway to complex heterocyclic structures derived from the 1,2,4-triazole core.

Below is a table summarizing the synthesis of a series of N-alkyl-3,6-diaryl- figshare.comresearchgate.netenergetic-materials.org.cntriazolo[4,3-b] figshare.comresearchgate.netenergetic-materials.org.cntriazin-7-amines.

| Product | Reactants | Yield (%) | Reference |

| N-tert-Butyl-3-(4-chlorophenyl)-6-phenyl- figshare.comresearchgate.netenergetic-materials.org.cntriazolo[4,3-b] figshare.comresearchgate.netenergetic-materials.org.cntriazin-7-amine | 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3,4-diamine, Benzaldehyde, tert-Butyl isocyanide | 78 | arkat-usa.org |

| N-Cyclohexyl-3-(4-chlorophenyl)-6-phenyl- figshare.comresearchgate.netenergetic-materials.org.cntriazolo[4,3-b] figshare.comresearchgate.netenergetic-materials.org.cntriazin-7-amine | 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3,4-diamine, Benzaldehyde, Cyclohexyl isocyanide | 82 | arkat-usa.org |

| N-tert-Butyl-3,6-bis(4-chlorophenyl)- figshare.comresearchgate.netenergetic-materials.org.cntriazolo[4,3-b] figshare.comresearchgate.netenergetic-materials.org.cntriazin-7-amine | 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3,4-diamine, 4-Chlorobenzaldehyde, tert-Butyl isocyanide | 75 | arkat-usa.org |

Synthesis of 4,5-Disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one Derivatives

The synthesis of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, particularly the thione analogs, is a well-established area of synthetic chemistry. A common and effective method is the base-catalyzed intramolecular dehydrative cyclization of 1,4-disubstituted thiosemicarbazides. scirp.org This process typically involves reacting substituted isothiocyanates with hydrazides to form the thiosemicarbazide intermediate, which is then cyclized in the presence of a base like sodium hydroxide to yield the 4,5-disubstituted-1,2,4-triazole-3-thione. scirp.org

These compounds have been synthesized and characterized using various spectroscopic techniques, including FT-IR, 1H-NMR, and elemental analysis. scirp.org The synthesis of a series of [(4,5-disubstituted-4H-1,2,4-triazol-3-yl)thio]alkanoic acids has also been reported as potential anti-inflammatory agents. researchgate.net

The following table presents examples of synthesized 4,5-disubstituted-1,2,4-triazole-3-thiones with their respective yields.

| Compound | Starting Materials | Yield (%) | Reference |

| 4-Cyclohexyl-5-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | Benzyl hydrazide, Cyclohexyl isothiocyanate | 68 | scirp.org |

| 4-Cyclohexyl-2,4-dihydro-5-(2-pyridyl)-3H-1,2,4-triazole-3-thione | 2-Pyridinecarboxylic acid hydrazide, Cyclohexyl isothiocyanate | 75.4 | scirp.org |

| 5-Furan-2-yl-4-phenyl-4H-1,2,4-triazole-3-thiol | 2-Furoic acid hydrazide, Phenyl isothiocyanate | 75 | mdpi.com |

| 5-Furan-2-yl-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | 2-Furoic acid hydrazide, 4-Methoxyphenyl isothiocyanate | 78 | mdpi.com |

Synthesis of Energetic Triazolone Compounds

1,2,4-Triazol-3-one (TO) serves as a fundamental building block in the synthesis of energetic materials due to its high nitrogen content. figshare.comacs.org A key strategy involves the derivatization of the TO ring to enhance properties like thermal stability and detonation performance.

One approach begins with 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid, which is used to prepare a series of energetic TO derivatives. figshare.comacs.org These compounds often exhibit good thermostability, low sensitivity to impact and friction, and high detonation velocities. figshare.comacs.org For instance, a fused-ring compound derived from this starting material demonstrated a high decomposition temperature (324.5 °C) and excellent detonation performance, making it a potential heat-resistant explosive. figshare.comacs.org

Another significant energetic compound is 5-nitro-1,2,4-triazol-3-one (NTO), for which various synthesis methods have been explored to improve pathways and efficiency. energetic-materials.org.cn The synthesis of other energetic materials, such as 4-amino-5-(3-amino-1H-pyrazole-4-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one (APTO), has been optimized to achieve high yields through streamlined processes. researchgate.net

The table below highlights key properties of some synthesized energetic triazolone compounds.

| Compound | Decomposition Temp. (°C) | Detonation Velocity (m/s) | Impact Sensitivity (J) | Friction Sensitivity (N) | Reference |

| Fused-ring compound 6 | 324.5 | 8406 | > 40 | > 360 | figshare.comacs.org |

| Perchlorate 8 | Not specified | 7905-8753 (range for series) | ≥ 20 (range for series) | ≥ 360 (range for series) | figshare.comacs.org |

| Compound 9 | 92 | Not specified | 15 | 240 | figshare.comacs.org |

| 5-Nitro-1,2,4-triazol-3-one (NTO) | Not specified | Not specified | Not specified | Not specified | energetic-materials.org.cn |

Advanced Spectroscopic and Structural Characterization of 1,2 Dihydro 3h 1,2,4 Triazol 3 One and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of 1,2,4-triazole (B32235) derivatives. By analyzing the spectra from various nuclei such as ¹H, ¹³C, ¹⁵N, and ¹⁹F, researchers can deduce connectivity, probe tautomeric forms, and understand substituent effects.

Proton NMR (¹H-NMR)

Proton NMR provides information on the chemical environment of hydrogen atoms in a molecule. For 1,2-Dihydro-3H-1,2,4-triazol-3-one, one would expect signals corresponding to the C-H proton and the N-H protons of the triazole ring. The chemical shifts of these protons are sensitive to the solvent, temperature, and molecular structure. ncl.res.in The NH protons, in particular, can be broad due to chemical exchange and quadrupole effects from adjacent nitrogen atoms. ncl.res.in

In studies of various 1,2,4-triazole analogs, the ¹H-NMR signals provide key structural evidence. For instance, in a series of synthesized 5-methyl/ethyl-4-[(9H-fluoren-3-ylmethylidene)amino]-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, the NH proton of the triazole ring appears as a singlet at a characteristically downfield chemical shift, around δ 11.53–11.89 ppm in DMSO-d6. scielo.org.za The protons of substituents on the triazole ring show signals in expected regions, such as the N=CH proton appearing at δ 8.94–8.99 ppm. scielo.org.za In another example, the NH proton of the 1,2,4-triazole ring in 3-((1H-1,2,4-triazol-3-yl)thio)dihydrofuran-2(3H)-one was observed as a broad singlet at δ 14.20 ppm, while the CH proton of the triazole appeared at δ 8.53 ppm. mdpi.com These distinct chemical shifts are crucial for confirming the successful synthesis and final structure of the analogs.

Table 1: ¹H-NMR Data for Selected 1,2,4-Triazole Analogs

| Compound Name | Solvent | Proton Assignment | Chemical Shift (δ ppm) |

|---|---|---|---|

| Ethyl-4-[(9H-fluoren-3-ylmethylidene)amino]-2,4-dihydro-3H-1,2,4-triazol-3-one scielo.org.za | DMSO-d6 | NH (triazole) | 11.53 |

| N=CH | 8.99 | ||

| Ar-H | 7.21-8.10 | ||

| 3-((1H-1,2,4-triazol-3-yl)thio)dihydrofuran-2(3H)-one mdpi.com | DMSO-d6 | NH (triazole) | 14.20 (br s) |

| CH (triazole) | 8.53 (s) | ||

| CH (lactone) | 4.53 (t) | ||

| 5-((Styrylsulfonyl)methyl)-4H-1,2,4-triazol-3-amine urfu.ru | CDCl₃/DMSO-d6 | NH (triazole) | 12.67 (br s) |

| NH₂ | 5.36 (br s) | ||

| CH₂ | 4.42 (s) |

Carbon-13 NMR (¹³C-NMR)

Carbon-13 NMR is fundamental for mapping the carbon skeleton of a molecule. For this compound, the spectrum is expected to show two principal signals: one for the carbonyl carbon (C=O) and one for the C5 carbon. The carbonyl carbon typically resonates at a significantly downfield shift. ¹³C-NMR data is particularly useful for identifying the thione (C=S) or ketone (C=O) form in tautomeric systems, with the C=S carbon resonating further downfield. ncl.res.in

In studies of analogs, ¹³C-NMR assignments are confirmed using techniques like DEPT, HMBC, and HSQC. nih.gov For example, in 3-((1H-1,2,4-triazol-3-yl)thio)dihydrofuran-2(3H)-one, the triazole carbons were observed at δ 155.96 and δ 146.10 ppm, while the carbonyl carbon of the lactone ring appeared at δ 174.82 ppm. mdpi.com In another series of derivatives, the C=O of the triazole ring was consistently found in the range of δ 152.77–155.25 ppm, while the C5 carbon resonated around δ 150.48–150.98 ppm. scielo.org.za

Table 2: ¹³C-NMR Data for Selected 1,2,4-Triazole Analogs

| Compound Name | Solvent | Carbon Assignment | Chemical Shift (δ ppm) |

|---|---|---|---|

| Ethyl-4-[(9H-fluoren-3-ylmethylidene)amino]-2,4-dihydro-3H-1,2,4-triazol-3-one scielo.org.za | DMSO-d6 | C=O (triazole) | 157.85 |

| C5 (triazole) | 152.77 | ||

| N=CH | 150.98 | ||

| 3-((1H-1,2,4-triazol-3-yl)thio)dihydrofuran-2(3H)-one mdpi.com | DMSO-d6 | C=O (lactone) | 174.82 |

| C3 (triazole) | 155.96 | ||

| C5 (triazole) | 146.10 | ||

| 5-((Styrylsulfonyl)methyl)-4H-1,2,4-triazol-3-amine urfu.ru | CDCl₃/DMSO-d6 | C3 (triazole) | 157.1 |

| C5 (triazole) | 160.9 | ||

| CH₂ | 59.8 |

Nitrogen-15 NMR (¹⁵N-NMR)

Nitrogen-15 NMR is a highly effective, albeit less common, method for investigating the structure of nitrogen-rich heterocycles like triazoles. wikipedia.org Due to its spin of ½, the ¹⁵N nucleus provides narrower lines than the more abundant quadrupolar ¹⁴N nucleus, offering better resolution. wikipedia.org This technique is particularly powerful for studying tautomerism, as the chemical shift of a nitrogen atom can change dramatically depending on its bonding environment (e.g., pyrrole-type vs. pyridine-type nitrogen). wikipedia.orgrsc.org

The analysis of ¹H-¹⁵N and ¹³C-¹⁵N coupling constants, often through 2D experiments like HMBC on ¹⁵N-labeled compounds, allows for the unambiguous determination of isomeric structures and the elucidation of reaction pathways. rsc.orgrsc.org For example, ¹⁵N NMR can definitively distinguish between 1,4-, 1,5-, and 2,4-disubstituted triazole isomers, a task that can be challenging using only ¹H and ¹³C NMR. rsc.org The observation of specific long-range couplings between protons or carbons and the nitrogen atoms of the triazole ring provides conclusive evidence of substituent placement. rsc.org

Fluorine-19 NMR (¹⁹F-NMR)

For analogs of this compound that contain fluorine atoms, ¹⁹F-NMR spectroscopy is a crucial characterization tool. As ¹⁹F has a spin of ½ and 100% natural abundance, this technique is highly sensitive. The chemical shift of the fluorine signal is extremely sensitive to its electronic environment, making it an excellent probe for confirming the successful incorporation of fluorine into the target molecule and for studying electronic effects within the structure.

Solid-State NMR (SSNMR) and Magic Angle Spinning (MAS)

Solid-State NMR (SSNMR) is used to analyze samples in their solid, powdered form, providing insights into the molecular structure and packing in the crystalline state. Broad spectral lines, resulting from anisotropic interactions like dipolar coupling and chemical shift anisotropy (CSA), are a common challenge in SSNMR. wikipedia.org The Magic Angle Spinning (MAS) technique is employed to overcome this, where the sample is spun at a high frequency (1 to 130 kHz) at the "magic angle" of ~54.74° relative to the magnetic field. wikipedia.orgyoutube.com This process averages the anisotropic interactions, resulting in significantly sharper, solution-like spectral lines. wikipedia.orgyoutube.com

Proton-detected SSNMR techniques under fast MAS are particularly powerful for analyzing pharmaceutical compounds, including heterocycles like triazoles. nih.govresearchgate.net By using MAS, it is possible to characterize different crystalline polymorphs, which may have distinct intermolecular arrangements, such as hydrogen bonding patterns. nih.govresearchgate.net Techniques like ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) are well-suited for studying crystalline and poorly crystalline solids, revealing features like the number of molecules in the crystallographic asymmetric unit and identifying different phases. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound and its analogs, the IR spectrum provides clear evidence for key structural features.

The spectra of 1,2,4-triazole derivatives show several characteristic absorption bands. A prominent band for the N-H stretching vibration is typically observed in the region of 3100-3300 cm⁻¹. scielo.org.za For the parent compound, which exists in a lactam-lactim tautomerism, the C=O stretching vibration of the triazolone ring is expected to be strong, appearing around 1690-1710 cm⁻¹. scielo.org.za Other important vibrations include the C=N and N=N stretching of the triazole ring, which are found in the 1540-1640 cm⁻¹ region. scielo.org.za Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C-N stretching vibrations are located in the 1045-1392 cm⁻¹ range. scielo.org.za These "marker bands" are characteristic of the triazole ring system and can be used for its identification in various compounds.

Table 3: Characteristic IR Absorption Bands for 1,2,4-Triazole Analogs

| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretch | 3183 - 3197 | scielo.org.za |

| C-H Stretch (Aromatic) | 3054 - 3060 | scielo.org.za |

| C=O Stretch (Triazole Ring) | 1685 - 1688 | scielo.org.za |

| C=N Stretch | 1594 - 1604 | scielo.org.za |

| N=N Stretch | ~1543 | |

| C-N-C Stretch | ~1045 |

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and fragmentation patterns of this compound and its analogs. Electron ionization mass spectrometry data for the parent compound is available through the National Institute of Standards and Technology (NIST) Chemistry WebBook. nist.gov

For more complex triazole derivatives, high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is commonly employed to confirm their molecular formulas. For instance, in the synthesis of novel 1,2,4-triazole derivatives containing amino acid fragments, HRMS (ESI) was used to verify the mass of the synthesized compounds. mdpi.com The analysis of various derivatives, such as Isopropyl (3-((4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)phenyl)amino)-3-oxopropyl)carbamate, yielded precise mass-to-charge ratios that corresponded to their calculated molecular formulas. mdpi.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for analyzing triazole derivative metabolites. sciex.comsciex.com However, the polar nature and poor fragmentation efficiency of these metabolites can present analytical challenges, often resulting in a single fragment and high chemical noise. sciex.comsciex.com To overcome these issues, techniques like differential mobility spectrometry (DMS) have been integrated with LC-MS/MS systems, significantly improving selectivity and reducing noise levels for the analysis of triazole metabolites in various matrices. sciex.com

The fragmentation patterns observed in the mass spectra of triazole derivatives provide valuable structural information. For example, ESI-MS has been used to characterize 4-amino-4H-1,2,4-triazole-3-thiol derivatives, confirming the expected molecular ion peaks. mdpi.com Similarly, in a study of 1,2,4-triazole-3-thiol derivatives with hydrazone moieties, ESI ionization was used to obtain their mass spectra, aiding in structural confirmation. nih.gov

Table 1: Predicted Collision Cross Section (CCS) Data for Selected 1,2,4-Triazol-3-one Analogs

| Compound | Molecular Formula | Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|---|---|

| 1-methyl-2,3-dihydro-1h-1,2,4-triazol-3-one | C₃H₅N₃O | [M+H]⁺ | 100.05054 | 114.8 |

| [M+Na]⁺ | 122.03248 | 125.5 | ||

| [M-H]⁻ | 98.035984 | 113.8 | ||

| 3h-1,2,4-triazol-3-one, 1,2-dihydro-2-methyl-5-phenyl- | C₉H₉N₃O | [M+H]⁺ | 176.08183 | 135.0 |

| [M+Na]⁺ | 198.06377 | 145.5 | ||

| [M-H]⁻ | 174.06727 | 137.2 | ||

| 3h-1,2,4-triazole-3-thione, 2,4-dihydro-5-(2-furanyl)-4-(2-(4-morpholinyl)ethyl)-, monohydrochloride | C₁₂H₁₆N₄O₂S | [M+H]⁺ | 281.10668 | 160.6 |

| [M+Na]⁺ | 303.08862 | 170.3 | ||

| [M-H]⁻ | 279.09212 | 166.1 |

X-ray Diffraction (XRD) and Crystal Structure Analysis

X-ray diffraction (XRD) is an indispensable technique for elucidating the three-dimensional atomic arrangement and crystal structure of materials. anton-paar.com Both single-crystal XRD and powder XRD methods are utilized in the study of 1,2,4-triazole derivatives.

Single-crystal X-ray diffraction provides precise information on bond lengths, bond angles, and intermolecular interactions. For instance, the crystal structure of a new triazole derivative, C₁₇H₁₅N₃OCl₂, was determined to be monoclinic with the space group P2(1)/n. asianpubs.org The analysis revealed that the C7-N1 bond length of 1.372(3) Å is shorter than a typical C-N single bond, indicating conjugation with the N2-C8 double bond. asianpubs.org The crystal packing was stabilized by π-π stacking interactions. asianpubs.org In another study, the crystal structures of a fused-ring compound (6) and a perchlorate (B79767) (8) derived from 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid were identified using single-crystal X-ray diffraction. acs.org

Powder XRD is useful for phase identification and can also be used for structure determination, although with lower resolution compared to single-crystal methods. libretexts.org The structure of racemic trichlormethiazide, a benzothiadiazine derivative, was determined from laboratory X-ray powder diffraction data. nih.gov This analysis revealed a complex network of N—H⋯O hydrogen bonds and π–π interactions. nih.gov

The unit cell of a crystal is defined by the lengths of its three axes (a, b, c) and the angles between them (α, β, γ), which are known as the lattice parameters. unt.edu These parameters, along with the space group, define the crystal system.

Table 2: Crystallographic Data for a 1,2,4-Triazol-5(4H)-one Derivative (C₁₇H₁₅N₃OCl₂)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2(1)/n |

| a (Å) | 8.1479(17) |

| b (Å) | 7.9177(17) |

| c (Å) | 25.774(5) |

| α (°) | 90 |

| β (°) | 92.976(4) |

| γ (°) | 90 |

Data sourced from Ye et al. (2012). asianpubs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The absorption maxima (λmax) provide information about the chromophores present. For 1,2,4-triazole derivatives, UV-Vis spectra are often recorded in solvents like dichloromethane (B109758) or methanol. nih.gov

The UV absorption spectra of some 1,2,4-triazoles have been studied, with absorption maxima for certain 1,2,4-triazoline-3-thiones appearing in the 250-260 nm region, which is characteristic of this class of heterocyclic compounds. researchgate.netrsc.org The position of these maxima can be influenced by solvent polarity and hydrogen bonding. researchgate.net For example, studies on substituted 1,2,4-triazoline-3-thiones have shown that the influence of aprotic solvents can be more significant than that of protic solvents. researchgate.net

In a study of highly luminescent 4H-1,2,4-triazole derivatives, the UV-Vis spectra were recorded in dichloromethane. nih.gov For example, 4-ethyl-3,5-bis[4′-(N,N-diphenylamino)biphenyl-4-yl]-4H-1,2,4-triazole exhibited a λmax at 351.0 nm, while 4-ethyl-3,5-bis[4-(naphthalen-1-yl)phenyl]-4H-1,2,4-triazole had a λmax at 297.0 nm. nih.gov

The gas-phase UV absorption spectrum of 1H-1,2,3-triazole shows a maximum absorption at 206 nm. nih.gov The electronic transitions in molecules like 3,5-diamino-1,2,4-triazole are mainly derived from π-π* transitions, which can be correlated with their biological activity. researchgate.net

Table 3: UV-Vis Absorption Data for Selected 4H-1,2,4-Triazole Derivatives in CH₂Cl₂

| Compound | λmax (nm) | Molar Absorptivity (ε⋅10⁻³ cm⁻¹M⁻¹) |

|---|---|---|

| 4-Ethyl-3,5-bis[4′-(N,N-diphenylamino)biphenyl-4-yl]-4H-1,2,4-triazole | 351.0 | 59.5 |

| 4-Ethyl-3,5-bis[4-(naphthalen-1-yl)phenyl]-4H-1,2,4-triazole | 297.0 | 36.4 |

Data sourced from Tomkeviciene et al. (2020). nih.gov

Elemental Analysis

Elemental analysis is a crucial technique for determining the empirical formula of a compound by measuring the percentage composition of its constituent elements (typically carbon, hydrogen, and nitrogen). This data is then compared to the calculated theoretical values to confirm the purity and identity of the synthesized compound.

In the synthesis and characterization of various 1,2,4-triazole derivatives, elemental analysis is routinely performed. For example, for the compound 1-(2,4-Dichlorophenyl)-3-methyl-4-(2-methylbenzyl)-1H-1,2,4-triazol-5(4H)-one (C₁₇H₁₅N₃OCl₂), the found elemental composition was C, 58.60%; H, 4.45%; N, 12.01%, which is in close agreement with the calculated values of C, 58.63%; H, 4.34%; N, 12.07%. asianpubs.org

Similarly, for a series of energetic compounds derived from 1,2,4-triazol-3-one, elemental analysis was part of a comprehensive characterization that also included NMR, IR, and MS techniques. acs.org In another study, the elemental analysis of 5-(tetrahydrofuran-2-yl)-4H-1,2,4-triazole-3-thiol (C₆H₇N₃O₂S) yielded found values of C 39.00%, H 3.90%, and N 22.90%, which matched well with the calculated values of C 38.91%, H 3.81%, and N 22.69%. mdpi.com

Table 4: Elemental Analysis Data for a 1,2,4-Triazol-5(4H)-one Derivative (C₁₇H₁₅N₃OCl₂)

| Element | Found (%) | Calculated (%) |

|---|---|---|

| Carbon (C) | 58.60 | 58.63 |

| Hydrogen (H) | 4.45 | 4.34 |

| Nitrogen (N) | 12.01 | 12.07 |

Data sourced from Ye et al. (2012). asianpubs.org

Table 5: Table of Compounds

| Compound Name |

|---|

| This compound |

| s-Triazol-3-ol |

| Isopropyl (3-((4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)phenyl)amino)-3-oxopropyl)carbamate |

| 4-Amino-4H-1,2,4-triazole-3-thiol |

| 1-methyl-2,3-dihydro-1h-1,2,4-triazol-3-one |

| 3h-1,2,4-triazol-3-one, 1,2-dihydro-2-methyl-5-phenyl- |

| 3h-1,2,4-triazole-3-thione, 2,4-dihydro-5-(2-furanyl)-4-(2-(4-morpholinyl)ethyl)-, monohydrochloride |

| C₁₇H₁₅N₃OCl₂ |

| 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid |

| Trichlormethiazide |

| 4-ethyl-3,5-bis[4′-(N,N-diphenylamino)biphenyl-4-yl]-4H-1,2,4-triazole |

| 4-ethyl-3,5-bis[4-(naphthalen-1-yl)phenyl]-4H-1,2,4-triazole |

| 1H-1,2,3-triazole |

| 3,5-diamino-1,2,4-triazole |

| 1-(2,4-Dichlorophenyl)-3-methyl-4-(2-methylbenzyl)-1H-1,2,4-triazol-5(4H)-one |

Computational and Theoretical Investigations of 1,2 Dihydro 3h 1,2,4 Triazol 3 One

Density Functional Theory (DFT) Studies

Density Functional Theory has proven to be a powerful tool for elucidating the electronic structure and properties of 1,2-Dihydro-3H-1,2,4-triazol-3-one. Calculations, particularly using methods like B3LYP with basis sets such as 6-311++G(d,p), have offered detailed information on the molecule's geometry, tautomeric forms, and reactivity predictors. researchgate.netbohrium.com

Geometry Optimization and Energetics

Theoretical calculations are fundamental in determining the most stable three-dimensional structure of a molecule. Through geometry optimization, the bond lengths, bond angles, and dihedral angles corresponding to a minimum on the potential energy surface are calculated. For this compound and its tautomers, DFT studies have established their optimized geometries and thermodynamic properties. researchgate.net

All the studied tautomeric forms of this compound are predicted to be stable, possessing exothermic heats of formation and favorable Gibbs free energies of formation under standard conditions. bohrium.com This intrinsic stability is a key characteristic of the triazolone ring system.

Tautomerism and Proton Migration

This compound can exist in several tautomeric forms due to proton migration, primarily involving the triazole ring nitrogens and the exocyclic oxygen atom. This phenomenon is a form of 1,3-proton tautomerism. researchgate.net The main forms are the keto (or "one") form and the enol (or "ol") form. Computational studies consistently show that for the broader class of 1,2,4-triazole-3-thiones, which are analogous to the triazol-3-ones, the thione (keto) form is the most stable tautomer in the gas phase. ijsr.net This preference is also observed for this compound.

A detailed DFT study identified five potential tautomers of this compound. researchgate.net Four of these result from intramolecular proton migration, while one is a rotational tautomer. The energy barriers for the interconversion between these tautomers are found to be relatively low. researchgate.net For the related compound 5-nitro-2,4-dihydro-3H-1,2,4-triazolone (NTO), the enol tautomers are only about 4-9 kcal/mol less stable than the keto form, indicating that multiple forms can coexist in equilibrium. acs.org

Quantum Chemical Properties and Reactivity Prediction

The electronic properties of a molecule, which dictate its reactivity, can be quantified using various descriptors derived from DFT calculations. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, ionization potential, and electronegativity.

The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. researchgate.net A larger gap implies higher stability and lower reactivity. For the tautomers of this compound, these parameters have been calculated to understand their electronic behavior. researchgate.net The ionization energy for the parent compound has been experimentally determined to be 9.18 eV.

Table 1: Calculated Quantum Chemical Properties of this compound Tautomers (Note: This table is a representative example based on typical DFT study outputs for triazole derivatives. Specific values for the parent compound may vary based on the exact computational method.)

| Tautomer | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| 1H-keto | -7.2 | -0.8 | 6.4 | 4.5 |

| 2H-keto | -7.1 | -0.9 | 6.2 | 2.1 |

| 4H-keto | -7.3 | -0.7 | 6.6 | 5.8 |

| Enol | -6.9 | -0.5 | 6.4 | 3.7 |

Molecular Electrostatic Potential (MEP) Mappin

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP surface displays regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack.

For this compound, MEP analysis reveals that the most negative potential is concentrated around the exocyclic oxygen atom, making it the primary site for electrophilic interaction. The nitrogen atoms of the ring also exhibit negative potential, indicating their ability to act as proton acceptors. researchgate.netresearchgate.net Conversely, the hydrogen atoms attached to the nitrogen atoms are characterized by positive potential, identifying them as the most likely sites for nucleophilic attack and as hydrogen bond donors. researchgate.netresearchgate.net

Hydrogen Bonding Interactions

The structure of this compound features both hydrogen bond donor (N-H groups) and acceptor sites (the carbonyl oxygen and ring nitrogen atoms). bohrium.com This allows the molecule to form strong intermolecular hydrogen bonds, leading to the formation of dimers and larger aggregates. researchgate.net

DFT studies on related triazoles show that the most stable dimers are formed through N-H···O or N-H···N hydrogen bonds. researchgate.netmjcce.org.mk In computational studies of composites formed between tautomers of this compound and NTO, it was found that both components can act as hydrogen bond donors and acceptors, forming robust intermolecular connections. bohrium.com The ability to form these strong, directional interactions is fundamental to the crystal packing and physical properties of the compound.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations have been extensively used to study derivatives of this compound, particularly the energetic material NTO. researchgate.netdntb.gov.uarsc.orgmdpi.com

These simulations are used to predict crystal morphology and to understand the interactions between the compound and various solvents. For NTO, MD simulations using the attachment energy model have been employed to predict its crystal shape in a vacuum and in the presence of solvents like water and ethanol (B145695). dntb.gov.uarsc.org The analysis of radial distribution functions (RDF) from these simulations indicates that solvent molecules primarily adsorb onto the crystal faces through hydrogen bonding interactions. rsc.org Although these studies focus on the nitro-derivative, the methodologies and general findings regarding solvent interactions and hydrogen bonding are applicable to the parent this compound, suggesting that its crystallization and solvation behavior are also heavily governed by hydrogen bond formation.

Ab Initio Molecular Orbital Calculations

Ab initio molecular orbital calculations are a powerful tool for understanding the fundamental quantum mechanical properties of molecules. For 1,2,4-triazole (B32235) derivatives, these calculations have been employed to determine optimized molecular geometries, electronic structures, and to predict spectroscopic properties.

Quantum chemical calculations, such as those using Density Functional Theory (DFT) with the B3LYP functional and cc-Pvdz basis set, have been performed on various substituted 1,2,4-triazole derivatives. researchgate.net These studies calculate several key parameters, including the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), the energy bandgap (ΔE = ELUMO - EHOMO), dipole moment (μ), hardness (η), softness (σ), electronegativity (χ), and the electrophilicity index (ω). researchgate.net These parameters are crucial for understanding the reactivity and stability of the molecules. researchgate.net For instance, the HOMO and LUMO energy levels are related to the electron-donating and electron-accepting abilities of a molecule, respectively.

The molecular electrostatic potential (MEP) and charge distribution on the atoms are also evaluated to understand the reactive sites of the molecules. researchgate.net Spectroscopic data, such as FT-IR, 1H-NMR, and 13C-NMR, are often experimentally determined and then compared with the results of theoretical calculations to confirm the molecular structures. researchgate.netnih.gov

Table 1: Calculated Quantum Chemical Parameters for Substituted 1,2,4-Triazole Derivatives

| Derivative | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Example Derivative 1 | -6.5 | -1.2 | 5.3 | 3.1 |

| Example Derivative 2 | -6.8 | -1.0 | 5.8 | 4.5 |

Note: The data in this table is illustrative. Actual values would be populated from specific computational studies.

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling is a key aspect of medicinal chemistry that correlates the chemical structure of a compound with its biological activity. For derivatives of this compound, SAR studies have been instrumental in identifying the structural features necessary for their various biological activities, including antimicrobial, anticancer, and herbicidal effects.

For example, in the development of antimicrobial agents, SAR studies have shown that the nature and position of substituents on the 1,2,4-triazole ring are critical. Some studies have found that 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives exhibit moderate to good antimicrobial activities. nih.govresearchgate.net Specifically, the presence of a morpholine (B109124) or indol-3-ylethyl moiety at the N-4 position of the triazol-3-one ring has been associated with activity against Escherichia coli and Klebsiella pneumoniae. nih.gov

In the context of anticancer activity, SAR studies on 1,2,4-triazole-based acetamide (B32628) derivatives have revealed that the substitution pattern on an attached phenyl ring significantly influences their anti-proliferative effects. nih.gov For instance, the presence of an electron-donating methyl group at the ortho-position of the phenyl ring was found to enhance anticancer activity against the HepG2 cell line. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models have also been developed for 1,2,4-triazole derivatives to predict their biological activity. These models use statistical methods to correlate molecular descriptors with observed activities. dergipark.org.tr For example, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been applied to novel triazole derivatives as antifungal agents, providing contour maps that highlight regions where structural modifications could enhance activity. researchgate.net

Table 2: Structure-Activity Relationship of this compound Derivatives

This interactive table would allow users to explore how different substituents at various positions of the triazole ring affect biological activity, such as IC50 or MIC values.

| Position of Substitution | Substituent | Biological Activity | Target Organism/Cell Line | Reference |

|---|---|---|---|---|

| N-4 | Morpholine | Moderate Antibacterial | E. coli, K. pneumoniae | nih.gov |

| N-4 | Indol-3-ylethyl | Moderate Antibacterial | E. coli, K. pneumoniae | nih.gov |

| Phenyl ring (ortho) | -CH3 | Increased Anticancer | HepG2 | nih.gov |

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interaction between a ligand and its biological target at the molecular level. For this compound and its derivatives, molecular docking studies have provided valuable insights into their mechanisms of action.

These studies have been conducted to investigate the binding of 1,2,4-triazole derivatives to various biological targets, including enzymes and receptors. For instance, docking studies have been performed on 1,2,4-triazole derivatives with the EGFR kinase domain ATP binding site to rationalize their observed anticancer activity. researchgate.net Similarly, the interactions of triazole derivatives with protein kinase B and c-kit tyrosine kinase have been explored to understand their potential as anticancer agents against hepatocellular carcinoma. nih.gov

In the context of antimicrobial activity, molecular docking can help to understand how these compounds interact with essential enzymes in bacteria or fungi. For example, some studies have focused on the interaction of triazole derivatives with enzymes like lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in fungal ergosterol (B1671047) biosynthesis. researchgate.net

The results of molecular docking studies are often expressed in terms of binding energy or docking scores, which indicate the strength of the interaction. These studies also reveal the specific amino acid residues in the active site of the target protein that are involved in binding, providing a detailed picture of the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions. nih.govresearchgate.net

Table 3: Molecular Docking Results of this compound Derivatives with Biological Targets

This interactive table would summarize the findings from various molecular docking studies, allowing users to compare binding affinities and key interactions for different ligand-target complexes.

| Derivative | Biological Target | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Compound 7f | c-kit tyrosine kinase | -176.749 | Not Specified | nih.gov |

| Compound 7f | Protein kinase B | -170.066 | Not Specified | nih.gov |

| 4-benzyl-3-[(1-methylpyrrol-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one | EGFR kinase domain ATP binding site | Not Specified | Not Specified | researchgate.net |

Biological Activities and Mechanisms of Action of 1,2 Dihydro 3h 1,2,4 Triazol 3 One Derivatives

Antimicrobial Properties

Derivatives of 1,2,4-triazole (B32235) are recognized for their broad-spectrum antimicrobial activities. nih.govglobalresearchonline.net The increasing prevalence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents, and 1,2,4-triazole derivatives represent a promising avenue of research. nih.gov

Antibacterial Activity

A variety of 1,2,4-triazole derivatives have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. mdpi.com For instance, a series of Schiff bases derived from 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol exhibited potent activity against Staphylococcus aureus, with some compounds showing efficacy superior to the standard drug streptomycin. nih.gov However, these particular derivatives were inactive against Escherichia coli. nih.gov

Other studies have reported the synthesis of 1,2,4-triazole derivatives with activity against a range of bacterial species. For example, certain novel 1,2,4-triazol-3-one derivatives showed moderate activity against Enterobacter aerogenes, Staphylococcus aureus, Enterococcus faecalis, and Bacillus cereus. nih.gov The incorporation of different functional groups, such as a 5-mercapto-1,3,4-oxadiazole ring, has been shown to enhance antibacterial activity. nih.gov The minimum inhibitory concentrations (MICs) for some synthesized 1,2,4-triazole-3-thiol derivatives have been found to be in the range of 3.12-25 μg/mL. niscpr.res.in

The mechanism of antibacterial action for many 1,2,4-triazole derivatives is still under investigation, but it is believed that the triazole ring plays a crucial role in interacting with bacterial enzymes or inhibiting cell wall synthesis.

Table 1: Antibacterial Activity of Selected 1,2,4-Triazole Derivatives

| Compound Type | Bacterial Strain(s) | Activity | Reference |

| Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | Staphylococcus aureus | Strong, some superior to streptomycin | nih.gov |

| 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives | Enterobacter aerogenes, Staphylococcus aureus, Enterococcus faecalis, Bacillus cereus | Moderate | nih.gov |

| 1,2,4-triazole-3-thiol derivatives | Various | MICs: 3.12-25 μg/mL | niscpr.res.in |

| 4-(9-Acridinyl)-5-(1,2,3,4-tetrahydroacridin-9-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Streptococcus pyogenes, Pseudomonas phaseolicola | Moderate to high inhibition | nih.gov |

Antifungal Activity

The antifungal properties of 1,2,4-triazole derivatives are well-documented, with many commercially available antifungal drugs, such as fluconazole (B54011) and itraconazole, featuring this heterocyclic core. nih.govingentaconnect.com These agents typically exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase, which is essential for the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. ingentaconnect.commdpi.com

Research has focused on synthesizing novel 1,2,4-triazole derivatives to combat the rise of fungal resistance. mdpi.com A series of 1,2,4-triazole derivatives containing amino acid fragments demonstrated broad-spectrum fungicidal activities, with some compounds exhibiting better antifungal activity than the control drug mefentrifluconazole. mdpi.com Specifically, compounds 8d and 8k showed exceptional activity against Physalospora piricola. mdpi.com

Similarly, benzimidazole-1,2,4-triazole derivatives have shown significant antifungal potential, particularly against Candida glabrata. acs.org Several compounds in this series displayed higher antifungal activity than the reference drugs voriconazole (B182144) and fluconazole. acs.org Another study on Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol found strong antifungal effects against Microsporum gypseum, with some derivatives being superior to ketoconazole. nih.gov However, these compounds were not effective against Candida albicans or Aspergillus niger. nih.gov

Table 2: Antifungal Activity of Selected 1,2,4-Triazole Derivatives

| Compound Type | Fungal Strain(s) | Activity/Mechanism | Reference |

| 1,2,4-triazole derivatives with amino acid fragments | Physalospora piricola and other phytopathogenic fungi | Broad-spectrum, potent inhibition of lanosterol 14α-demethylase (CYP51) | mdpi.com |

| Benzimidazole-1,2,4-triazole derivatives | Candida glabrata, C. albicans, C. krusei, C. parapsilopsis | Significant, some superior to voriconazole and fluconazole | acs.org |

| Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | Microsporum gypseum | Strong, some superior to ketoconazole | nih.gov |

Antiviral Activity

The 1,2,4-triazole scaffold is also a component of several antiviral drugs, and research continues to explore new derivatives with antiviral potential. nuft.edu.uaeurekaselect.comnih.gov These compounds can act against a variety of viruses, including influenza, hepatitis B (HBV), and herpes viruses. eurekaselect.comnih.govderpharmachemica.com

One study investigated a series of substituted 1,2,4-triazole derivatives, with some sugar hydrazone derivatives showing the highest antiviral activity against the HBV virus, even surpassing the anti-influenza drug Zanamivir in potency. derpharmachemica.com However, the tested compounds did not exhibit activity against herpes simplex virus type-1 or type-2. derpharmachemica.com The mechanism of antiviral action can vary, with some compounds targeting viral enzymes or interfering with viral replication processes. eurekaselect.comnih.gov

Anticancer / Antitumor Activity

The 1,2,4-triazole nucleus is present in a number of anticancer agents, and its derivatives are actively being investigated for their antiproliferative properties. nih.govisres.orgzsmu.edu.ua These compounds can exert their anticancer effects through various mechanisms, including the inhibition of kinases, modulation of tubulin, and inhibition of specific enzymes involved in cancer cell growth and survival. nih.govcancer.gov

Numerous studies have demonstrated the in vitro anticancer activity of 1,2,4-triazole derivatives against a range of human cancer cell lines, including breast, lung, colon, and pancreatic cancer. isres.orgnih.gov For instance, a series of novel compounds carrying a 1,2,4-triazole scaffold showed remarkable antiproliferative activity, with some compounds identified as potent inhibitors of tubulin and BRAF kinase. cancer.govnih.gov Another study highlighted indolyl-1,2,4-triazole derivatives with significant inhibitory effects against prostate, breast, and pancreatic cancer cell lines. isres.org

Inhibition of Gene Expression (e.g., c-Myc, PD-L1)

A key mechanism through which some 1,2,4-triazole derivatives exert their anticancer effects is by modulating the expression of critical genes involved in tumorigenesis. nih.gov

One important target is the c-MYC oncogene, which is overexpressed in many human cancers and plays a crucial role in cell proliferation, differentiation, and apoptosis. nih.govmdpi.com The formation of a G-quadruplex (G4) structure in the promoter region of the c-MYC gene can significantly suppress its expression. nih.gov Researchers have developed triazole-modified quinazoline (B50416) derivatives that can stabilize this c-MYC G4 formation, leading to the downregulation of c-MYC transcription and subsequent suppression of cancer cell progression. nih.gov Compound A6 from this series showed good selectivity in stabilizing the c-MYC G4 and was effective in suppressing c-MYC transcription. nih.gov

While direct inhibition of PD-L1 by 1,2-Dihydro-3H-1,2,4-triazol-3-one derivatives is not extensively detailed in the provided search results, the broader class of nitrogen-containing heterocyclic compounds is under investigation for their potential to modulate the PD-1/PD-L1 pathway, a critical immune checkpoint in cancer therapy.

Anticonvulsant Activity

Epilepsy is a common neurological disorder, and the search for new anticonvulsant drugs with improved efficacy and fewer side effects is ongoing. nih.govwesleyan.edu Derivatives of 1,2,4-triazole have emerged as a promising class of anticonvulsant agents. nih.govnih.govzsmu.edu.ua

Several studies have reported the synthesis and evaluation of 1,2,4-triazole derivatives with significant anticonvulsant activity in various animal models of seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govmdpi.comnih.gov For example, a series of N-[1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydroxylamine esters showed protection against both 6Hz and MES-induced seizures in mice. nih.gov

Another study on 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones also demonstrated anti-MES activities. mdpi.com The introduction of a carbonyl group in the triazolone ring was hypothesized to increase the affinity for the receptor and thus enhance anticonvulsant activity. mdpi.com Furthermore, some 4-alkyl-1,2,4-triazole-3-thione derivatives have shown strong anticonvulsant activity in the MES test. nih.gov The anticonvulsant mechanism of these compounds is thought to involve interactions with voltage-gated sodium channels or enhancement of GABAergic neurotransmission. nih.gov

Table 3: Anticonvulsant Activity of Selected 1,2,4-Triazole Derivatives

| Compound Type | Seizure Model(s) | Activity | Reference |

| N-[1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydroxylamine esters | 6Hz psychomotor, maximal electroshock (MES) | Protective against seizures | nih.gov |

| 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones | MES, subcutaneous pentylenetetrazole (scPTZ) | Anti-MES activity | mdpi.com |

| 4-Alkyl-1,2,4-triazole-3-thiones | MES | Strong anticonvulsant activity | nih.gov |

| 6-(4-Fluorophenyl)thiazolo[3,2-b] nih.govmdpi.comresearchgate.nettriazole | MES | Highly active | nih.gov |

Interaction with Voltage-Gated Sodium Channels (VGSCs)

Certain derivatives of the 1,2,4-triazole scaffold have been identified as potential anticonvulsant drug candidates whose mechanism of action is dependent on the inhibition of voltage-gated sodium channels (VGSCs). nih.gov A study involving the synthesis of 4-alkyl-5-substituted-1,2,4-triazole-3-thiones, which are structurally related to the -one derivatives, revealed their potential as anticonvulsant agents acting through VGSC inhibition. nih.gov

Absence of Interaction with GABA-A Receptors and Nicotinic Acetylcholine (B1216132) Receptors

In the evaluation of a series of 5-aryl-2,4-dihydro-3H-1,2,4-triazol-3-ones for anticonvulsant activity, receptor-binding studies were conducted to elucidate the mechanism of action. nih.gov The findings suggested that the observed anticonvulsant effects were not a result of activity at benzodiazepine (B76468) receptors, which are a component of the GABA-A receptor complex. nih.gov While various other triazole derivatives have been developed as modulators of nicotinic acetylcholine receptors, the anticonvulsant action of the 5-aryl-2,4-dihydro-3H-1,2,4-triazol-3-one series was not attributed to interactions with this receptor type in the reported studies. nih.govmdpi.comnih.govgoogle.com

Antidepressant Activity

A series of 5-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thiones, the thione analogs of this compound, have been synthesized and assessed for their potential antidepressant properties. nih.gov Several compounds in this series demonstrated potent antagonism of reserpine-induced ptosis and RO 4-1284-induced hypothermia in mice, which are common screening models for antidepressant activity. nih.gov The most active compounds generally featured haloaryl groups at the 5-position of the triazole ring and methyl groups at the 2- and 4-positions. nih.gov Notably, replacing the thiocarbonyl group (C=S) at the 3-position with a carbonyl group (C=O) led to a complete loss of this activity. nih.gov

Mechanisms Beyond Norepinephrine (B1679862) Uptake or Monoamine Oxidase Inhibition

The antidepressant-like effects of the active 5-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thione derivatives were investigated to determine their underlying mechanism. nih.gov Biochemical analysis indicated that their activity was not due to the inhibition of norepinephrine (NE) uptake or the inhibition of monoamine oxidase (MAO), two common mechanisms of action for many antidepressant drugs. nih.govnih.govpsychscenehub.comnih.govnih.gov This suggests a novel mechanism of action for this class of compounds. nih.gov

Reduction of Norepinephrine Function in Cerebellum

To further explore the unique mechanism of action, a representative compound from the active series was evaluated in an electrophysiological model. nih.gov The study found that the compound reduced the function of norepinephrine in the cerebellum. nih.gov This was measured by its effect on the norepinephrine-induced augmentation of GABA's inhibitory effect on Purkinje neurons, providing insight into a potential pathway for its antidepressant-like effects that is distinct from traditional antidepressants. nih.govnih.gov

Anti-inflammatory Activity

Derivatives of 1,2,4-triazole have shown significant anti-inflammatory activity through various mechanisms. nih.gov Some 1,2,4-triazole-conjugated 1,3,4-thiadiazole (B1197879) hybrids have demonstrated potent inhibition of cyclooxygenase (COX) enzymes, with some compounds showing approximately 50% inhibition of COX-1 and 70% inhibition of COX-2. nih.gov